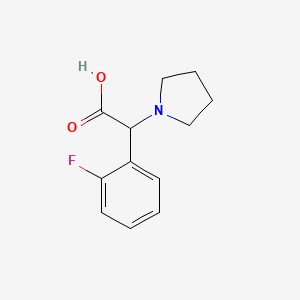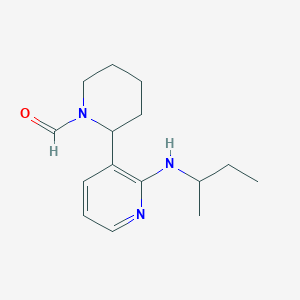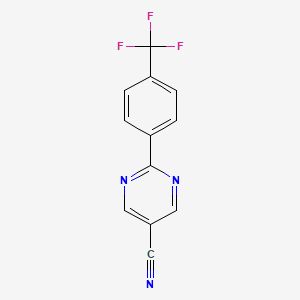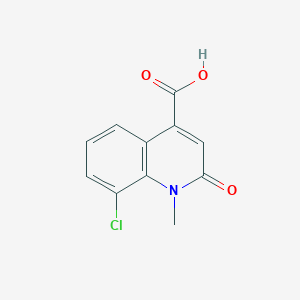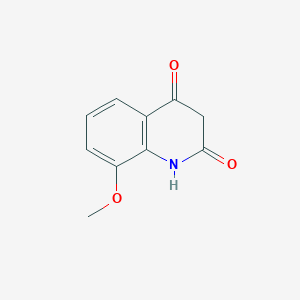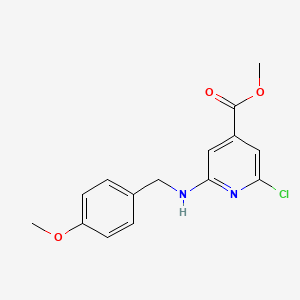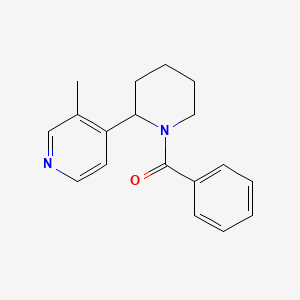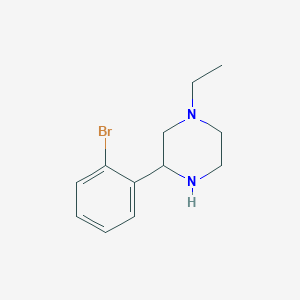
3-(2-Bromophenyl)-1-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromophenyl)-1-ethylpiperazine is an organic compound that belongs to the class of piperazines It features a piperazine ring substituted with a 2-bromophenyl group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-1-ethylpiperazine typically involves the reaction of 2-bromophenylamine with ethylpiperazine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The process may involve heating and stirring to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted piperazines with various functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2-Bromophenyl)-1-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
類似化合物との比較
3-(2-Chlorophenyl)-1-ethylpiperazine: Similar structure but with a chlorine atom instead of bromine.
3-(2-Fluorophenyl)-1-ethylpiperazine: Similar structure but with a fluorine atom instead of bromine.
3-(2-Iodophenyl)-1-ethylpiperazine: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 3-(2-Bromophenyl)-1-ethylpiperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also affect the compound’s physical properties, such as its boiling point and solubility.
特性
分子式 |
C12H17BrN2 |
|---|---|
分子量 |
269.18 g/mol |
IUPAC名 |
3-(2-bromophenyl)-1-ethylpiperazine |
InChI |
InChI=1S/C12H17BrN2/c1-2-15-8-7-14-12(9-15)10-5-3-4-6-11(10)13/h3-6,12,14H,2,7-9H2,1H3 |
InChIキー |
CQAOFDLOYAHCTO-UHFFFAOYSA-N |
正規SMILES |
CCN1CCNC(C1)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


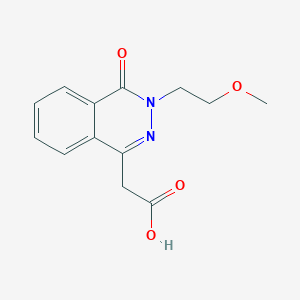
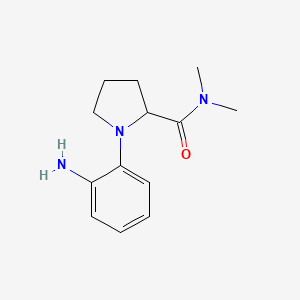

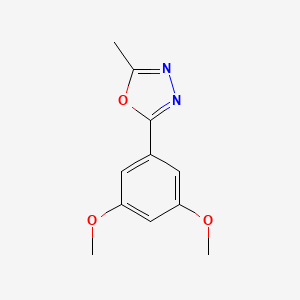
![(R)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B15059542.png)
